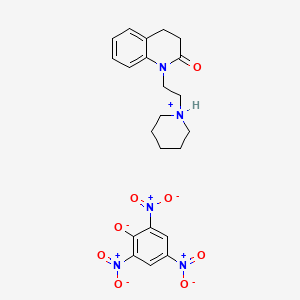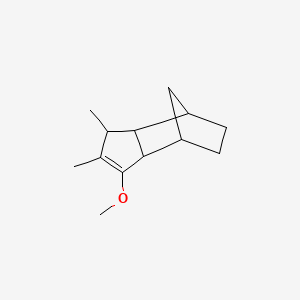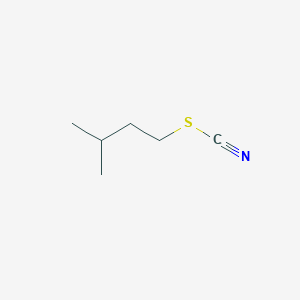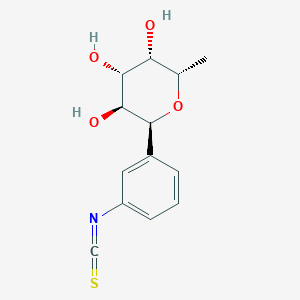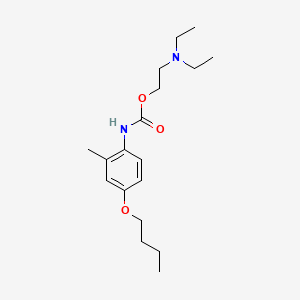
Cytidyl-3'-5'-uridine ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidyl-3’-5’-uridine ammonium salt is a nucleotide analog that plays a significant role in various biochemical and molecular biology applications. It is composed of cytidine and uridine linked by a phosphate group, forming a dinucleotide structure. This compound is often used in research to study nucleic acid interactions and enzymatic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidyl-3’-5’-uridine ammonium salt typically involves the coupling of cytidine and uridine through a phosphodiester bond. This can be achieved using phosphoramidite chemistry, where protected nucleosides are activated and coupled in the presence of a condensing agent. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Cytidyl-3’-5’-uridine ammonium salt may involve large-scale synthesis using automated synthesizers. These machines can efficiently couple nucleosides and purify the product through chromatographic techniques. The final product is then converted to its ammonium salt form for stability and ease of handling.
Analyse Chemischer Reaktionen
Types of Reactions
Cytidyl-3’-5’-uridine ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can modify the nucleobases, altering their chemical properties.
Substitution: Substitution reactions can introduce different functional groups to the nucleosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various modified nucleotides and nucleosides, which can be used for further biochemical studies.
Wissenschaftliche Forschungsanwendungen
Cytidyl-3’-5’-uridine ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used to study nucleotide interactions and the synthesis of nucleic acid analogs.
Biology: The compound is employed in the investigation of DNA and RNA processes, including replication, transcription, and translation.
Medicine: It has potential therapeutic applications in antiviral and anticancer research.
Industry: The compound is used in the production of diagnostic reagents and molecular biology kits.
Wirkmechanismus
The mechanism of action of Cytidyl-3’-5’-uridine ammonium salt involves its incorporation into nucleic acids. It can act as a substrate for various enzymes, including polymerases and nucleases, influencing the synthesis and degradation of DNA and RNA. The compound can also interact with specific molecular targets, modulating their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine-5’-monophosphate: A nucleotide involved in cellular metabolism.
Uridine-5’-monophosphate: Another nucleotide with roles in RNA synthesis.
Adenosine-3’-5’-cyclic monophosphate: A cyclic nucleotide involved in signal transduction.
Uniqueness
Cytidyl-3’-5’-uridine ammonium salt is unique due to its dinucleotide structure, which allows it to mimic natural nucleic acid sequences more closely. This makes it particularly useful in studying nucleic acid interactions and enzymatic processes.
Eigenschaften
Molekularformel |
C18H27N6O13P |
|---|---|
Molekulargewicht |
566.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C18H24N5O13P.H3N/c19-9-1-3-22(17(29)20-9)16-13(28)14(7(5-24)34-16)36-37(31,32)33-6-8-11(26)12(27)15(35-8)23-4-2-10(25)21-18(23)30;/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
InChI-Schlüssel |
DSJMSCIPLSPGIG-ZNFCZCJPSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.N |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


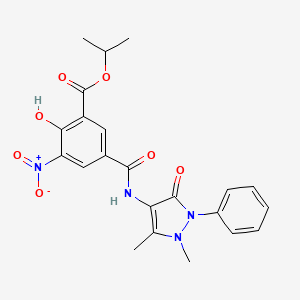
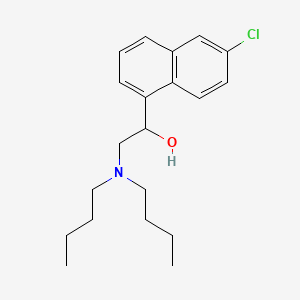
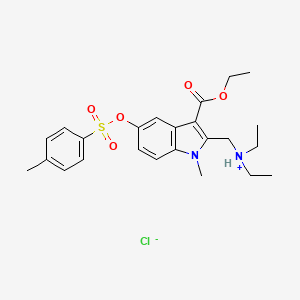
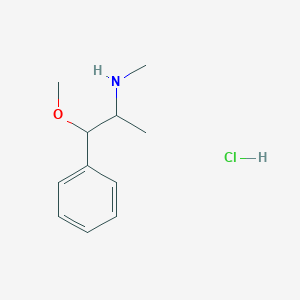
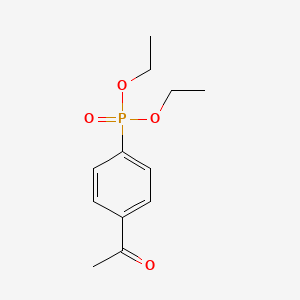
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)


